molecular formula C8H18ClNOS B2802094 2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride CAS No. 2460754-73-6

2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride

Cat. No.: B2802094
CAS No.: 2460754-73-6
M. Wt: 211.75
InChI Key: FVPBEWOWRYUDOJ-UHFFFAOYSA-N
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Description

2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride is a synthetic organic compound of interest in chemical and pharmaceutical research. The structure incorporates a thiane (a six-membered saturated ring containing sulfur) substituted with both a methylamino group and an ethanol moiety, presented as a hydrochloride salt to enhance stability and solubility. The presence of both nitrogen and sulfur heteroatoms within a single scaffold makes it a potentially versatile building block for medicinal chemistry and drug discovery programs. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules designed to interact with biological systems. Such structures are often explored for their potential to modulate enzyme activity or receptor function, particularly in the development of central nervous system (CNS) agents or multifunctional therapeutics, as nitrogen- and sulfur-containing heterocycles are common pharmacophores in these fields . Its exact mechanism of action and specific research applications are subjects of ongoing investigation, positioning it as a valuable tool for pioneering new chemical entities and exploring novel biological pathways. This product is intended for laboratory research by qualified personnel and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(methylamino)thian-4-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS.ClH/c1-9-8(2-5-10)3-6-11-7-4-8;/h9-10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPBEWOWRYUDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCSCC1)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride typically involves the reaction of a thian-4-yl derivative with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thian-4-yl derivatives .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly its role as a potential therapeutic agent. Here are some key areas of application:

1. Anticonvulsant Activity
Research has shown that derivatives of thian compounds exhibit anticonvulsant properties. For instance, compounds similar to 2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride have been studied for their effectiveness in treating generalized seizures. In animal models, these compounds demonstrated significant anticonvulsant effects, suggesting potential for human applications in epilepsy treatment .

2. Nitrogen Heterocycles
The compound is part of a broader category of nitrogen heterocycles which are commonly found in prescribed drugs. These compounds often play a crucial role in the development of new pharmaceuticals due to their diverse biological activities, including anti-inflammatory and analgesic effects . The structural characteristics of this compound may enhance its efficacy as a drug candidate.

Synthesis and Structure-Activity Relationship

Understanding the synthesis and structure-activity relationship (SAR) is vital for optimizing the compound's pharmacological properties. The compound can be synthesized through various chemical pathways that involve the modification of thian derivatives. Research into SAR has indicated that specific structural modifications can lead to enhanced biological activity, making it a focus for medicinal chemists .

Data Table: Summary of Biological Activities

Activity Compound Model ED50 (mg/kg)
AnticonvulsantThis compoundMES Seizure Test7.4
PTZ-Induced Seizure Test9.6

Case Studies

Several case studies highlight the applications and effectiveness of thian derivatives in clinical settings:

Case Study 1: Antiepileptic Drug Development
In a study focused on developing new antiepileptic drugs, researchers synthesized several thian-based compounds, including derivatives of this compound. These compounds were tested in various seizure models, demonstrating promising results that warrant further investigation into their mechanisms and potential for human use .

Case Study 2: Structure Optimization
A systematic study on the structure optimization of thian derivatives revealed that modifications to the methylamino group significantly influenced anticonvulsant activity. This insight is critical for future drug design efforts aimed at enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[4-(Methylamino)thian-4-yl]ethanol hydrochloride with structurally or functionally related compounds, emphasizing differences in structure, physicochemical properties, and applications.

Compound Name Structure Highlights Molecular Formula (MW) Key Properties/Applications References
[4-(Methylamino)thian-4-yl]methanol hydrochloride Thiane ring, methylamino group, methanol chain C₇H₁₆ClNOS (197.73 g/mol) Scaffold for drug design; lab use only
3-[1-hydroxy-2-(methylamino)-ethyl]-phenol hydrochloride Phenolic ring, ethanolamine chain C₉H₁₄ClNO₂ (203.7 g/mol) Potential adrenergic activity
4-[2-(Methylamino)ethoxy]phenol hydrochloride Phenol ring, methylaminoethoxy chain C₉H₁₄ClNO₂ (203.7 g/mol) Not specified; likely adrenergic ligand
Synephrine (Oxedrine) Phenylethanolamine, methylamino group C₉H₁₃NO₂ (MW: 167.2 g/mol) Sympathomimetic (decongestant)
Tyramine hydrochloride Phenolic ring, ethylamine chain C₈H₁₁NO·HCl (173.65 g/mol) Precursor for neurotransmitters
4-Dimethylamino-N-benzylcathinone hydrochloride Cathinone core, benzyl, dimethylamino groups C₁₈H₂₂N₂O·2HCl (355.3 g/mol) Research standard for stimulant studies

Structural and Functional Analysis

Core Ring Systems Thiane vs. Aromatic Rings: The target compound’s saturated thiane ring contrasts with aromatic systems in Synephrine , Tyramine , and 4-[2-(methylamino)ethoxy]phenol . Thiazole Derivatives: (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride (MW: 166.63 g/mol) incorporates a heteroaromatic thiazole ring, offering distinct electronic properties for metal coordination or enzyme inhibition .

Side Chain Variations Ethanolamine vs. Methanol: The ethanol side chain in the target compound may improve solubility compared to the methanol analog . Ether Linkages: 4-[2-(Methylamino)ethoxy]phenol and dronedarone hydrochloride (a benzofuran-based antiarrhythmic) utilize ether bonds, enhancing metabolic stability compared to ester or amine linkages.

Pharmacological Implications Adrenergic Activity: Synephrine and Tyramine act as sympathomimetics by mimicking catecholamines , whereas the thiane-based target compound’s activity remains uncharacterized but may differ due to ring saturation. Synthetic Applications: The methylamino-thiane scaffold is versatile for derivatization, similar to 4-(4-Aminophenylthio)-N-methylcarboxamide (a sulfur-containing intermediate in ) .

Synthetic Methods

  • Thiane Derivatives : Synthesis likely involves cyclization of thiols or sulfides, analogous to methods for 4-Chloropyridine-2-carbonyl chloride hydrochloride () .
  • Salt Formation : Hydrochloride salts are common for improving bioavailability, as seen in dronedarone and procainamide () .

Biological Activity

2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride, also known as a thianyl compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₇H₁₄ClNOS
  • Molecular Weight : 195.71 g/mol
  • IUPAC Name : 2-[4-(Methylamino)thian-4-yl]ethanol hydrochloride

This thianyl derivative features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • GPR88 Agonism : Research indicates that similar compounds may act as agonists for the GPR88 receptor, which is implicated in modulating dopamine signaling pathways. Activation of this receptor has shown promise in reducing alcohol consumption in animal models .
  • Acetylcholinesterase Inhibition : Compounds with structural similarities to 2-[4-(Methylamino)thian-4-yl]ethanol have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Preliminary studies have indicated that thianyl derivatives exhibit antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values suggest moderate to strong activity .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : Demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5.64 µM to 77.38 µM .
  • Neuroprotective Effects : Potential protective effects on neuronal cells through modulation of cholinergic activity, which could be beneficial in conditions characterized by cholinergic deficits .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on GPR88 Agonists : A study highlighted the development of GPR88 agonists that exhibited reduced alcohol self-administration in rat models, suggesting that thianyl compounds could play a role in addiction therapy .
  • In Vitro AChE Inhibition : Research involving thiazole derivatives showed significant AChE inhibition, with some compounds achieving IC50 values as low as 2.7 µM, indicating strong potential for cognitive enhancement therapies .
  • Antimicrobial Efficacy : A comprehensive evaluation of thianyl derivatives revealed promising antimicrobial activities against multiple pathogens, reinforcing the need for further exploration into their therapeutic applications .

Q & A

Q. Q1: What are the optimal synthetic routes for 2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride, and how can yield be maximized under varying reaction conditions?

Answer: The synthesis typically involves thian precursors and multi-step functionalization. Key steps include:

  • Ring formation : Cyclization of thian intermediates with methylamine derivatives under controlled pH (e.g., acidic or basic conditions) .
  • Ethanol group introduction : Nucleophilic substitution or hydroxylation reactions, with catalysts like boron trifluoride etherate enhancing regioselectivity .
  • Hydrochloride salt formation : Precipitation using HCl in anhydrous solvents (e.g., ethanol or diethyl ether) to improve stability .
    Optimization strategies :
  • Use kinetic studies (via HPLC or TLC) to monitor intermediate stability .
  • Adjust solvent polarity (e.g., DMF vs. THF) to control reaction rates and byproduct formation .

Q. Q2: How should researchers characterize the purity and structural integrity of this compound?

Answer: A combination of analytical techniques is required:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm the thian ring conformation, methylamino group position, and ethanol moiety integration .
    • IR : Validate hydroxyl (-OH) and amine (-NH) stretching frequencies (e.g., 3200–3500 cm1^{-1}) .
  • Chromatography :
    • HPLC : Assess purity (>95% is standard for pharmacological studies) using C18 columns and acetonitrile/water mobile phases .
  • Elemental analysis : Match experimental C, H, N, S, and Cl percentages to theoretical values (e.g., C7H16ClNOS) .

Q. Q3: What are the solubility and stability profiles of this compound in common laboratory solvents?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and water due to the hydrochloride salt form. Limited solubility in non-polar solvents (hexane, chloroform) .
  • Stability :
    • Thermal : Decomposes above 200°C (TGA data recommended for precise thresholds) .
    • Photochemical : Store in amber vials under inert gas (N2_2 or Ar) to prevent oxidation of the thian ring .

Advanced Research Questions

Q. Q4: How can computational modeling predict the reactivity of the thian ring in derivatization reactions?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model electron density distribution, identifying nucleophilic/electrophilic sites on the thian ring .
  • Transition state analysis : Simulate reaction pathways (e.g., SN2 vs. SN1 mechanisms) for functional group additions using software like Gaussian or ORCA .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. Q5: What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

  • Impurity profiles : Re-evaluate purity via LC-MS to rule out byproduct interference (e.g., oxidized thian derivatives) .
  • Assay conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and pH buffers to ensure reproducibility .
  • Target selectivity : Perform competitive binding assays to confirm specificity for hypothesized receptors (e.g., GPCRs vs. ion channels) .

Q. Q6: How can the compound’s pharmacokinetic properties be improved for in vivo studies?

Answer:

  • Prodrug design : Modify the ethanol group with ester linkages to enhance membrane permeability, followed by enzymatic cleavage in target tissues .
  • Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to improve bioavailability and reduce renal clearance .
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., methylamino group demethylation) and guide structural shielding .

Q. Q7: What mechanistic insights explain the compound’s instability under acidic conditions?

Answer:

  • Protonation effects : The methylamino group becomes protonated in low pH environments, destabilizing the thian ring via electron withdrawal. This triggers ring-opening reactions (e.g., hydrolysis to form sulfonic acid derivatives) .
  • Mitigation :
    • Use buffered solutions (pH 7–8) during handling.
    • Replace the ethanol group with sterically hindered analogs to reduce ring strain .

Methodological Considerations

Q. Q8: How should researchers design dose-response experiments to minimize off-target effects?

Answer:

  • Concentration range : Start with 10 nM–100 µM, guided by preliminary toxicity assays (e.g., MTT or LDH release) .
  • Control groups : Include inactive enantiomers or structurally similar analogs (e.g., thian derivatives lacking the ethanol group) to isolate target-specific effects .
  • High-throughput screening : Use automated platforms (e.g., fluorescence polarization) to rapidly assess multiple targets .

Q. Q9: What statistical approaches are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?

Answer:

  • Multivariate analysis : Apply principal component analysis (PCA) to identify latent variables (e.g., solvent polarity, temperature) influencing activity .
  • Bayesian modeling : Quantify uncertainty in IC50_{50} values and prioritize derivatives with overlapping confidence intervals for further testing .

Q. Q10: How can isotopic labeling (e.g., 14^{14}14C or 3^{3}3H) track metabolic pathways of this compound?

Answer:

  • Synthesis : Incorporate 14^{14}C at the methylamino group via reductive amination with labeled formaldehyde .
  • Tracing :
    • Use scintillation counting to quantify metabolite formation in liver homogenates.
    • Autoradiography or PET imaging for in vivo distribution studies .

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